2-Benzylisoindoline-4-carboxylic acid

Übersicht

Beschreibung

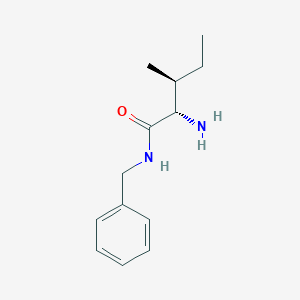

2-Benzylisoindoline-4-carboxylic acid is a chemical compound with the molecular formula C16H15NO2 . It is used in research and development .

Molecular Structure Analysis

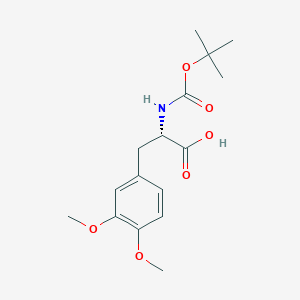

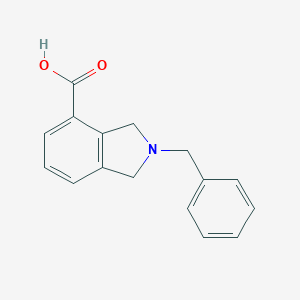

The molecular structure of 2-Benzylisoindoline-4-carboxylic acid consists of a benzyl group attached to an isoindoline ring, which is further connected to a carboxylic acid group . The molecular weight of this compound is 253.3 .

Chemical Reactions Analysis

Carboxylic acids, such as 2-Benzylisoindoline-4-carboxylic acid, generally undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile (Nu) .

Wissenschaftliche Forschungsanwendungen

Medicine: Antiviral and Antibacterial Agents

2-Benzylisoindoline-4-carboxylic acid derivatives have shown promise in the medical field due to their biological activity. Indole derivatives, which share a structural similarity, are known to possess antiviral and antibacterial properties . These compounds can be synthesized to target specific receptors in pathogens, potentially leading to the development of new therapeutic drugs.

Nanotechnology: Surface Modification of Nanoparticles

Carboxylic acids, including 2-Benzylisoindoline-4-carboxylic acid, can be used to modify the surface of nanoparticles. This modification is crucial in nanotechnology for promoting dispersion and incorporation of metallic nanoparticles or carbon nanostructures like graphene and carbon nanotubes, which are essential in creating polymer nanomaterials .

Organic Synthesis: Building Blocks for Complex Molecules

In organic synthesis, carboxylic acids serve as versatile building blocks. They are highly reactive and can participate in various organic reactions such as substitution, elimination, and coupling. This makes 2-Benzylisoindoline-4-carboxylic acid a valuable compound for synthesizing complex organic molecules, which can have applications across different fields, including pharmaceuticals and material science .

Analytical Chemistry: Chemical Equilibria Studies

Carboxylic acids play a significant role in the study of chemical equilibria in analytical chemistry. They are involved in acid-base, complex, precipitation, and redox equilibria, which are foundational concepts in analytical methods. The study of these equilibria is essential for understanding reaction mechanisms and developing new analytical techniques .

Polymer Science: Monomers and Additives

The carboxylic acid group is pivotal in polymer science, where it is used in the production of monomers, additives, and catalysts. These compounds can be polymerized or copolymerized to create synthetic polymers with specific properties, which are used in various industrial applications .

Environmental Science: Remediation of Contaminated Sites

Compounds like 2-Benzylisoindoline-4-carboxylic acid can be involved in environmental remediation processes. While specific applications in this field are not directly cited, the structural similarity to other carboxylic acids suggests potential uses in the degradation or transformation of environmental pollutants, contributing to the cleanup of contaminated sites .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-Benzylisoindoline-4-carboxylic acid is HIV-1 integrase , a key enzyme in the life cycle of the HIV-1 virus . This enzyme is responsible for integrating the viral DNA into the host cell’s genome, a critical step in the replication of the virus .

Mode of Action

2-Benzylisoindoline-4-carboxylic acid interacts with its target, the HIV-1 integrase, by forming hydrogen bonds with the enzyme . This interaction inhibits the activity of the enzyme, thereby preventing the integration of the viral DNA into the host cell’s genome . The presence of a carboxamide moiety in indole derivatives, like 2-Benzylisoindoline-4-carboxylic acid, is known to enhance these inhibitory properties .

Biochemical Pathways

The inhibition of HIV-1 integrase by 2-Benzylisoindoline-4-carboxylic acid disrupts the HIV-1 replication cycle . By preventing the integration of viral DNA into the host cell’s genome, the compound effectively halts the production of new virus particles . This disruption of the viral replication cycle can help to control the spread of the virus within the body.

Result of Action

The primary result of the action of 2-Benzylisoindoline-4-carboxylic acid is the inhibition of HIV-1 integrase , leading to a disruption in the replication cycle of the HIV-1 virus . This can potentially reduce the viral load in the body, helping to manage the progression of HIV-1 infection.

Eigenschaften

IUPAC Name |

2-benzyl-1,3-dihydroisoindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-16(19)14-8-4-7-13-10-17(11-15(13)14)9-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHOYDWTQYAPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622751 | |

| Record name | 2-Benzyl-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylisoindoline-4-carboxylic acid | |

CAS RN |

127169-17-9 | |

| Record name | 2,3-Dihydro-2-(phenylmethyl)-1H-isoindole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127169-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)